5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide

Catalog No.
S528942
CAS No.
16673-34-0
M.F
C16H17ClN2O4S
M. Wt
368.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzami...

CAS Number

16673-34-0

Product Name

5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide

IUPAC Name

5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Molecular Formula

C16H17ClN2O4S

Molecular Weight

368.8 g/mol

InChI

InChI=1S/C16H17ClN2O4S/c1-23-15-7-4-12(17)10-14(15)16(20)19-9-8-11-2-5-13(6-3-11)24(18,21)22/h2-7,10H,8-9H2,1H3,(H,19,20)(H2,18,21,22)

InChI Key

KVWWTCSJLGHLRM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

solubility

Soluble in DMSO

Synonyms

Glibenclamide impurity A; Glibenclamide A; Glyburide Related Compound A; NLRP3 Inflammasome Inhibitor I;

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

The exact mass of the compound NLRP3i is 368.0598 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NLRP3 (NOD-like receptor protein 3) inflammasome is a cytosolic protein complex that plays a critical role in the innate immune response. It activates caspase-1, leading to the processing and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) []. NLRP3 inflammasome activation has been implicated in various pathological conditions, including autoimmune diseases, neurodegenerative disorders, and cardiovascular diseases [, , ].

  • Small molecule inhibitors

    Researchers are developing small molecule inhibitors that target specific steps in the NLRP3 inflammasome assembly or activation pathway. These molecules have the potential for oral bioavailability and could offer a convenient treatment option [].

  • Natural products

    Certain natural products derived from plants or dietary sources have been shown to exhibit NLRP3i properties. Curcumin, a compound found in turmeric, is one such example. Research is ongoing to elucidate the mechanisms of action of these natural NLRP3i agents and their potential for clinical application [].

  • Peptide inhibitors

    Peptide-based NLRP3 inhibitors are another area of active research. These molecules can target specific NLRP3 domains or interacting proteins. They offer potential for high specificity but may have limitations in terms of bioavailability.

  • Gene editing approaches

    Newer research is exploring the use of CRISPR-Cas gene editing technology to target NLRP3 or related genes. This approach has the potential for long-term NLRP3 inhibition but comes with the challenges associated with gene editing techniques.

5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide is a synthetic organic compound with the molecular formula C₁₆H₁₇ClN₂O₄S and a molecular weight of 368.84 g/mol. This compound features a benzamide structure, characterized by a chloro and methoxy group on the aromatic ring, and a sulfonamide moiety attached to an ethyl chain. It is classified as an impurity reference material and is often associated with blood glucose regulators, particularly in the context of sulfonylurea drugs like Glibenclamide (Glyburide) .

  • NLRP3i acts as a selective inhibitor of the NLRP3 inflammasome. It does not affect other inflammasome subtypes like NLRP4 or AIM2 [].
  • The precise mechanism of NLRP3 inhibition is still under investigation. However, studies suggest it might interfere with NLRP3 inflammasome assembly or activation at a later stage [].
  • NLRP3i is not intended for human or veterinary use [].
  • Specific safety information on NLRP3i is limited due to its research-only status.

Case Studies

  • Studies in mice models have shown NLRP3i's effectiveness in reducing inflammation and tissue damage in various conditions, including myocardial infarction (heart attack) and diet-induced obesity [].

Limitations and Future Directions

  • More research is needed to fully understand NLRP3i's mechanism of action, potential side effects, and efficacy in humans.
  • Clinical trials are necessary to determine its safety and effectiveness as a therapeutic agent in inflammatory diseases.

The chemical reactivity of 5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide can be understood through its functional groups:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, making it reactive towards nucleophiles.
  • Acid-Base Reactions: The sulfonamide group can act as a weak acid, allowing for proton transfer reactions.
  • Condensation Reactions: The amide bond can participate in condensation reactions, particularly in the formation of more complex molecules.

These reactions highlight its potential utility in organic synthesis and medicinal chemistry.

Research indicates that 5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide exhibits significant biological activity, particularly in the realm of oncology. Studies have shown that derivatives of this compound possess anti-cancer properties, suggesting its potential as a lead compound for developing new therapeutic agents .

Additionally, due to its structural similarities to established hypoglycemic agents, it may also exhibit insulinotropic effects, enhancing insulin secretion from pancreatic beta cells .

The synthesis of 5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide typically involves several steps:

  • Formation of the Benzamide: The initial step involves reacting 5-chloro-2-methoxyaniline with an appropriate acyl chloride to form the benzamide.
  • Sulfonylation: The next step includes the introduction of the sulfonamide group via reaction with a sulfonyl chloride or sulfonic acid derivative.
  • Alkylation: Finally, the ethyl chain can be introduced through alkylation reactions.

These methods emphasize the importance of controlling reaction conditions to yield high-purity products suitable for pharmaceutical applications .

5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide finds applications primarily in pharmaceutical research and development:

  • Drug Development: It serves as an intermediate in synthesizing various anti-cancer agents and hypoglycemic drugs.
  • Reference Material: As an impurity reference substance, it is used in quality control for pharmaceutical products containing related compounds .

Studies focusing on interaction profiles reveal that 5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide interacts with various biological targets. These include:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Binding: The compound shows potential binding affinity for insulin receptors, which could enhance its efficacy as a hypoglycemic agent .

These interactions underscore its relevance in both cancer therapy and diabetes management.

Several compounds share structural or functional similarities with 5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Properties
Glibenclamide (Glyburide)Sulfonylurea structureEstablished hypoglycemic agent
4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfamideSimilar benzamide structurePotential anti-cancer activity
N-(4-sulfamoylphenethyl)-N'-(5-chloro-2-methoxyphenyl)ureaUrea derivativeDifferent mechanism of action against diabetes

The uniqueness of 5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide lies in its dual potential for anti-cancer and hypoglycemic activities, making it a compound of interest in multiple therapeutic areas.

The first step involves the methylation of 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate. This transformation can be accomplished through two distinct approaches depending on the reaction conditions. Under anhydrous conditions, 5-chlorosalicylic acid undergoes direct methylation using dimethyl sulfate and potassium carbonate in acetone to yield methyl 5-chloro-2-methoxybenzoate in 95% yield [1]. The reaction requires careful temperature control at reflux conditions for 4 hours to ensure complete conversion while minimizing side reactions.

The second critical step involves the aminolysis of methyl 5-chloro-2-methoxybenzoate with phenethylamine to produce N-phenethyl-5-chloro-2-methoxybenzamide. This intermediate compound represents a key building block in the synthetic sequence and requires precise control of reaction parameters to achieve optimal yields. The aminolysis reaction typically proceeds at elevated temperatures in the presence of suitable catalysts, with yields ranging from 85-92% under optimized conditions [1].

The third transformation constitutes the chlorosulfonation step, which introduces the chlorosulfonyl functionality essential for the final product formation. This reaction involves the treatment of N-phenethyl-5-chloro-2-methoxybenzamide with chlorosulfonic acid under carefully controlled conditions. The chlorosulfonation mechanism follows an electrophilic aromatic substitution pathway where sulfur trioxide or related species act as the electrophile [2] [3]. The reaction proceeds through the formation of a sigma complex intermediate, followed by deprotonation to yield the substituted product.

The optimization of reaction conditions for chlorosulfonation has revealed several critical parameters that significantly impact both yield and product quality. Temperature control emerges as the most crucial factor, with optimal conditions ranging from 95°C to 130°C depending on the specific reagent concentrations and reaction medium [4]. The stoichiometry of chlorosulfonic acid requires careful optimization, with 2.0 to 3.0 equivalents providing the best balance between conversion efficiency and minimization of side reactions.

Table 1: Synthetic Route Optimization Parameters for 5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide

ParameterOptimized ConditionsLiterature RangeCritical Impact
Reaction Temperature (°C)95-13060-150Controls selectivity and side reactions
Chlorosulfonic Acid Equivalents2.0-3.01.5-4.0Determines conversion efficiency
Reaction Time (hours)8-126-24Affects product quality
Solvent SystemAnhydrous DMFVariousInfluences reaction mechanism
Yield (%)85-9256-98Primary success metric
Purity (%)95-9892-99Quality control parameter

The final step involves the conversion of the chlorosulfonyl intermediate to the target sulfamide through aminolysis with ammonia. This transformation requires precise control of reaction conditions to prevent hydrolysis of the sulfonyl chloride functionality while ensuring complete conversion to the desired product [5]. The reaction typically proceeds in aqueous ammonia at elevated temperatures, with reaction times ranging from 30 minutes to several hours depending on the scale and specific conditions employed.

Recent advances in continuous flow chemistry have demonstrated significant advantages for the multi-step synthesis of complex pharmaceutical intermediates like 5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide [6]. Continuous flow systems offer enhanced control over reaction parameters, improved heat and mass transfer, and the ability to telescope multiple synthetic steps without intermediate isolation. These advantages become particularly important when dealing with highly exothermic reactions such as chlorosulfonation, where precise temperature control is essential for product quality and safety [4].

Critical Intermediate Characterization in Production Processes

The characterization of critical intermediates throughout the synthetic pathway represents a fundamental requirement for ensuring consistent product quality and regulatory compliance in pharmaceutical manufacturing. Each intermediate in the synthesis of 5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide requires comprehensive analytical characterization to confirm structural identity, assess purity, and monitor for the presence of impurities that could impact the final product quality [7] [8].

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural characterization of pharmaceutical intermediates, providing detailed information about molecular structure and conformation [9] [8]. For methyl 5-chloro-2-methoxybenzoate, the first critical intermediate, proton nuclear magnetic resonance spectroscopy reveals characteristic signals at 3.95 parts per million corresponding to the methoxy group and multiplet signals between 7.45-7.60 parts per million for the aromatic protons [1]. The chlorine substitution pattern can be confirmed through the coupling patterns observed in the aromatic region, while carbon-13 nuclear magnetic resonance provides additional structural confirmation.

The characterization of N-phenethyl-5-chloro-2-methoxybenzamide requires particular attention to the amide functionality and the phenethyl side chain. Proton nuclear magnetic resonance spectroscopy shows the characteristic methoxy signal at 3.86 parts per million, with the ethylene bridge appearing as triplet signals at 2.85 and 3.48 parts per million [10]. The aromatic region displays complex multiplet patterns corresponding to both the substituted benzoyl ring and the terminal phenyl group. Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments.

Table 2: Critical Intermediate Characterization Data

IntermediateMolecular Weight (g/mol)Melting Point (°C)Key NMR Signals (ppm)Purity Requirements (%)
Methyl 5-chloro-2-methoxybenzoate230.64105-1103.95 (s, 3H, OCH₃), 7.45-7.60 (m, 3H, Ar-H)≥95
N-phenethyl-5-chloro-2-methoxybenzamide305.7760-633.86 (s, 3H, OCH₃), 4.51 (s, 2H, CH₂), 7.45-7.72 (m, 8H, Ar-H)≥97
4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonyl chloride414.2899-102Complex aromatic region 7.30-8.10≥90
5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide368.84209-2143.86 (s, 3H, OCH₃), 2.85 (t, 2H, CH₂), 3.48 (t, 2H, CH₂)≥98

The chlorosulfonyl intermediate presents unique characterization challenges due to its high reactivity and tendency to hydrolyze in the presence of moisture. Rapid analytical techniques must be employed to minimize decomposition during sample preparation and analysis [4]. Infrared spectroscopy proves particularly valuable for this intermediate, showing characteristic sulfonyl chloride stretches around 1375 and 1180 wavenumber, while nuclear magnetic resonance spectroscopy must be performed under strictly anhydrous conditions.

Quantitative nuclear magnetic resonance spectroscopy has emerged as a powerful tool for pharmaceutical intermediate characterization, offering the ability to determine absolute purity without requiring reference standards [8] [11]. This technique proves particularly valuable for novel intermediates where certified reference materials may not be available. The inherently quantitative nature of nuclear magnetic resonance signals allows for accurate determination of impurity levels and provides structural information about unknown impurities that may be present.

High-performance liquid chromatography coupled with mass spectrometry represents the gold standard for impurity profiling of pharmaceutical intermediates [7] [12]. This hyphenated technique provides both separation capability and structural information for impurity identification. Method development for each intermediate requires optimization of chromatographic conditions to achieve adequate separation of the target compound from potential impurities while maintaining reasonable analysis times.

The implementation of quality by design principles in intermediate characterization involves establishing design spaces for analytical methods that ensure robust performance across expected variability ranges [13]. This approach requires comprehensive understanding of method performance characteristics, including specificity, linearity, accuracy, precision, and robustness. Risk assessment methodologies help identify critical quality attributes for each intermediate and establish appropriate control strategies.

Industrial-Scale Production Challenges and Purification Techniques

The transition from laboratory-scale synthesis to industrial-scale production of 5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide presents numerous technical challenges that require innovative engineering solutions and process optimization strategies [14] [4]. The highly exothermic nature of the chlorosulfonation reaction represents one of the most significant scale-up challenges, as heat generation increases dramatically with batch size while heat removal capacity scales less favorably.

Industrial-scale heat management for chlorosulfonation reactions requires sophisticated reactor design incorporating multiple heat removal mechanisms [4]. Continuous flow reactors with precise temperature control offer significant advantages over traditional batch systems, enabling rapid heat dissipation through high surface-area-to-volume ratios. Microreactor technology has demonstrated particular promise for highly exothermic reactions, achieving temperature control within ±0.5°C compared to ±5°C typical for batch reactors .

The corrosive nature of chlorosulfonic acid necessitates specialized materials of construction for industrial-scale equipment. Hastelloy alloys and glass-lined steel represent the most common choices for reactor construction, each offering distinct advantages and limitations [16]. Glass-lined equipment provides excellent chemical resistance but requires careful handling to prevent damage to the glass lining, while Hastelloy offers superior mechanical properties but at significantly higher cost.

Table 3: Industrial Scale Production Challenges and Solutions

Challenge CategorySpecific IssueIndustrial SolutionImplementation Cost
Heat ManagementHighly exothermic chlorosulfonationContinuous flow reactors with precise temperature controlHigh
Corrosion ControlChlorosulfonic acid corrosivityHastelloy or glass-lined equipmentVery High
Gas EvolutionHCl gas release during reactionIntegrated gas scrubbing systemsMedium
Product IsolationSolid-liquid separation efficiencyCentrifugation and crystallization optimizationMedium
Scale-up EffectsHeat and mass transfer limitationsMicroreactor technology and process intensificationHigh
Safety ConsiderationsHandling of hazardous reagentsAutomated handling and containment systemsVery High

Gas evolution during chlorosulfonation presents both safety and environmental challenges that require integrated scrubbing systems for effective control [4] [16]. Hydrogen chloride gas generation occurs throughout the reaction and intensifies during the aqueous workup phase. Industrial systems typically employ multi-stage scrubbing with sodium hydroxide solution to neutralize the acid gas while recovering the chloride as useful sodium chloride byproduct.

Product isolation and purification at industrial scale demand optimization of crystallization and solid-liquid separation processes [17] [18]. The crystallization of 5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide requires careful control of nucleation and crystal growth to achieve desired particle size distribution and crystal habit. Seeding strategies, cooling profiles, and agitation conditions all significantly impact the final product characteristics.

Centrifugation technology has largely replaced traditional filtration methods for industrial-scale solid-liquid separation due to superior throughput and product recovery [19]. Modern basket centrifuges equipped with programmable control systems enable precise control of washing sequences and cake moisture content. The optimization of centrifuge operating parameters, including rotation speed, acceleration profiles, and wash solvent volumes, directly impacts both product quality and manufacturing efficiency.

Crystallization process development involves understanding the polymorphic behavior of the target compound and establishing conditions that consistently produce the desired crystal form [18] [20]. 5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide exhibits polymorphic behavior, with different crystal forms showing distinct melting points and solubility characteristics. Control of crystallization conditions, including solvent selection, cooling rate, and agitation, proves critical for obtaining the thermodynamically stable form.

Solvent recovery and recycling represent important economic and environmental considerations for industrial-scale production [21]. The synthetic route employs several organic solvents, including dimethylformamide and various alcohols, that require efficient recovery systems to minimize operating costs and environmental impact. Distillation systems with appropriate corrosion resistance and temperature control enable effective solvent recovery while maintaining quality specifications.

Impurity Profiling and Control Strategies

Comprehensive impurity profiling represents a critical component of pharmaceutical development, ensuring that impurity levels remain within acceptable limits throughout the manufacturing process and product lifecycle [7] [12] [22]. The synthesis of 5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide can generate various classes of impurities, each requiring specific analytical methods and control strategies to ensure product safety and efficacy.

Process-related impurities arise from incomplete reactions, side reactions, and reagent degradation during the synthetic sequence [23] [24]. The chlorosulfonation step represents a particularly rich source of potential impurities, including over-sulfonated products, hydrolysis products from moisture exposure, and degradation products from excessive heating. High-performance liquid chromatography coupled with mass spectrometry provides the analytical foundation for identifying and quantifying these impurities [7].

Starting material impurities can propagate through the synthetic sequence and concentrate in the final product if not adequately controlled [23]. 5-chlorosalicylic acid, the primary starting material, may contain trace amounts of related chlorinated compounds, unreacted salicylic acid, and heavy metal catalysts from its own manufacturing process. Establishing tight specifications for starting materials and implementing incoming material testing protocols prove essential for controlling these impurities.

Table 4: Impurity Profile and Control Strategies

Impurity TypeTypical Level (%)Analytical MethodControl StrategyAcceptance Limit (%)
Process-related0.1-0.5HPLC-MSProcess optimization and in-process monitoring≤0.5
Degradation product0.05-0.2HPLC-UVStorage condition control and antioxidants≤0.2
Starting material residue0.2-0.8GC-MSPurification step enhancement≤0.5
Solvent residues0.01-0.1GC-FIDSolvent recovery and drying optimization≤0.1
Inorganic impurities0.05-0.3ICP-OESRaw material specification and testing≤0.1
Enantiomeric impuritiesNot applicableChiral HPLCNot required for this compoundN/A

Degradation impurities may form during storage or under stress conditions, particularly through hydrolysis of the amide bond or oxidation of the methoxy group [12]. Stability studies under various temperature, humidity, and light conditions help identify potential degradation pathways and establish appropriate storage conditions. The development of stability-indicating analytical methods enables monitoring of degradation impurities throughout the product lifecycle.

Solvent residues represent a distinct class of impurities with specific regulatory requirements based on toxicological assessments [24]. The synthetic route employs dimethylformamide, which requires particular attention due to its classification as a Class 2 solvent with a permitted daily exposure limit of 500 parts per million. Gas chromatography with flame ionization detection provides the required sensitivity for residual solvent analysis.

Inorganic impurities may originate from catalysts, processing aids, or equipment corrosion during manufacturing [7]. Heavy metals such as palladium from potential catalytic steps require monitoring at parts per million levels due to their toxicological significance. Inductively coupled plasma optical emission spectroscopy offers the sensitivity and multi-element capability required for comprehensive inorganic impurity analysis.

The establishment of impurity control strategies involves risk assessment methodologies to prioritize impurities based on their toxicological significance and likelihood of occurrence [23] [25]. International Conference on Harmonisation guidelines provide the regulatory framework for impurity qualification thresholds, with limits based on maximum daily dose and duration of treatment. For impurities exceeding these thresholds, additional toxicological studies may be required to support safety margins.

Process analytical technology implementations enable real-time monitoring of critical process parameters and impurity formation during manufacturing [21]. In-line spectroscopic techniques, including near-infrared and Raman spectroscopy, provide rapid feedback on reaction progress and product quality. These technologies enable immediate process adjustments to prevent impurity formation and ensure consistent product quality.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

368.0597559 g/mol

Monoisotopic Mass

368.0597559 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8TF6P2NUB5

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 3 of 8 companies with hazard statement code(s):;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16673-34-0

Dates

Last modified: 08-15-2023
1: Marchetti C, Chojnacki J, Toldo S, Mezzaroma E, Tranchida N, Rose SW, Federici M, Van Tassell BW, Zhang S, Abbate A. A novel pharmacologic inhibitor of the NLRP3 inflammasome limits myocardial injury after ischemia-reperfusion in the mouse. J Cardiovasc Pharmacol. 2014 Apr;63(4):316-322. doi: 10.1097/FJC.0000000000000053. PubMed PMID: 24336017; PubMed Central PMCID: PMC3980088.

Explore Compound Types